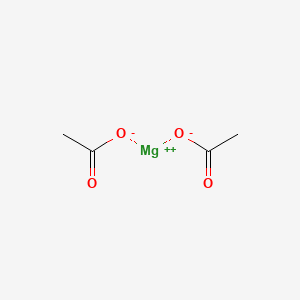
Magnesiumacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium acetate is a chemical compound with the formula Mg(CH₃COO)₂. It is the magnesium salt of acetic acid and appears as white hygroscopic crystals. This compound is highly soluble in water and has a variety of applications in scientific research and industry .
Preparation Methods
Magnesium acetate can be synthesized through several methods:
-
Reaction with Magnesium Hydroxide: : [ 2 \text{CH}_3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2 \text{H}_2\text{O} ] This method involves reacting magnesium hydroxide with acetic acid to produce magnesium acetate and water .
-
Reaction with Magnesium Carbonate: : [ 2 \text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] In this method, magnesium carbonate reacts with acetic acid, resulting in the formation of magnesium acetate, carbon dioxide, and water .
-
Reaction with Metallic Magnesium: : [ \text{Mg} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] This method involves reacting metallic magnesium with acetic acid, producing magnesium acetate and hydrogen gas .
Chemical Reactions Analysis
Magnesium acetate undergoes various chemical reactions, including:
-
Decomposition: : Upon heating, magnesium acetate decomposes to form magnesium oxide (MgO) and acetic acid (CH₃COOH) .
-
Reaction with Strong Oxidizers: : Magnesium acetate is incompatible with strong oxidizers and should not be mixed with them .
-
Hydrolysis: : In aqueous solutions, magnesium acetate can undergo hydrolysis, resulting in a slightly alkaline solution .
Scientific Research Applications
Magnesium acetate has numerous applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
Magnesium acetate exerts its effects primarily through the magnesium ion (Mg²⁺). Magnesium is an essential cofactor for many enzymatic reactions, including protein synthesis and ATP production. It also participates in adenylyl cyclase and tyrosine kinase signaling pathways . When used as an electrolyte supplement, magnesium acetate induces diuresis and a metabolic alkalinizing effect .
Comparison with Similar Compounds
Magnesium acetate can be compared with other magnesium salts, such as:
-
Magnesium Chloride (MgCl₂)
- Used as a deicing agent and in the production of magnesium metal.
- More hygroscopic and has a higher solubility in water compared to magnesium acetate .
-
Magnesium Sulfate (MgSO₄)
- Commonly known as Epsom salt, used in medicine as a laxative and in agriculture as a magnesium supplement.
- Less hygroscopic and has different solubility properties compared to magnesium acetate .
-
Calcium Magnesium Acetate (CMA)
Magnesium acetate is unique due to its specific applications in biological reactions and its role as a source of magnesium ions in various scientific and industrial processes.
Properties
IUPAC Name |
magnesium;diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Mg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPKNKPLBYCNK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6MgO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














